3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide
Description
This compound features a hybrid structure combining a 1,3-dioxohexahydroisoindole moiety and an azetidine carboxamide scaffold substituted with a 4-methoxyphenylmethyl group. The isoindole fragment (1,3-dioxohexahydroisoindol-2-yl) is a bicyclic lactam known for its conformational rigidity and hydrogen-bonding capacity, often exploited in medicinal chemistry for targeting proteases or kinases . The azetidine ring, a four-membered saturated heterocycle, introduces strain that can enhance binding affinity to biological targets . The 4-methoxyphenylmethyl substituent likely improves lipophilicity and membrane permeability, which is critical for central nervous system (CNS) penetration or intracellular target engagement.
Synthetic routes for analogous compounds (e.g., isoindole derivatives) involve cyclocondensation reactions of anhydrides with amines or multi-step functionalization of preformed heterocycles . While direct synthesis data for this specific compound are absent in the provided evidence, its structural analogs (e.g., ) suggest stepwise assembly via nucleophilic substitution or carboxamide coupling strategies.
Properties
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-27-15-8-6-13(7-9-15)10-21-20(26)22-11-14(12-22)23-18(24)16-4-2-3-5-17(16)19(23)25/h2-3,6-9,14,16-17H,4-5,10-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYLSUFJIMLRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindoline core, the introduction of the azetidine ring, and the attachment of the methoxyphenylmethyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Azetidine vs. Larger Heterocycles
- Strain energy in azetidine may enhance binding to rigid enzyme pockets but could also increase synthetic complexity.
Substituent Effects on Bioactivity
- 4-Methoxyphenylmethyl vs. peripheral targets).
- Thiocarbonyl (8g) vs. Carboxamide: Thiocarbonyl groups (C=S) in compound 8g may engage in unique non-covalent interactions (e.g., sulfur-π or hydrophobic contacts) compared to the carboxamide’s hydrogen-bonding capacity in the target compound.
Physicochemical and Spectral Properties
- Solubility : The indazole derivative exhibits low aqueous solubility (2.7 µg/mL), suggesting that the target compound’s carboxamide and methoxy groups may require formulation optimization for bioavailability.
- Spectral Signatures : IR peaks for carbonyl groups (1,3-dioxoisoindole) in the target compound are expected near 1700–1750 cm⁻¹, aligning with isoindole derivatives in . Thiocarbonyl analogs (e.g., 8g) show distinct C=S stretches near 1344 cm⁻¹ .
Potential Therapeutic Implications
- The target compound’s combination of a rigid isoindole and azetidine may favor protease inhibition (e.g., thrombin or Factor Xa), as seen in related lactam-based inhibitors .
- In contrast, trifluoromethyl-substituted azetidines (e.g., ) are often explored for kinase inhibition due to enhanced hydrophobic interactions.
Biological Activity
The compound 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer effects and other pharmacological activities supported by various studies.
- Molecular Formula : C₁₆H₁₈N₂O₃
- Molecular Weight : 286.33 g/mol
- CAS Number : 133710-62-0
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its activity has been evaluated against various cancer cell lines:
The compound exhibits significant cytotoxic effects, particularly against the A549 lung carcinoma cells, where it demonstrated a low IC₅₀ value indicating high potency.
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : Studies show that the compound activates caspases involved in apoptosis, specifically caspase 3 and caspase 9, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating further .
- Inhibition of Kinase Activity : It appears to inhibit ERK1/2 kinase activity, which is crucial for cancer cell survival and proliferation .
Other Pharmacological Activities
In addition to its anticancer properties, preliminary data suggest that this compound may possess other biological activities:
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in vivo and in vitro:
- Study on MCF-7 Cells : A study demonstrated that the compound significantly reduced cell viability and induced apoptosis in MCF-7 breast cancer cells compared to control groups .
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth rates compared to untreated controls, suggesting its potential as a therapeutic agent in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
